molecular formula C7H6FNO4 B8519368 5-Fluoro-3-methoxy-2-nitrophenol

5-Fluoro-3-methoxy-2-nitrophenol

Cat. No. B8519368
M. Wt: 187.12 g/mol
InChI Key: QWNOVJWYWPXEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06441012B1

Procedure details

A mixture of 3,5-difluoro-2-nitroanisole(4.36 g), dimethylsulphoxide(10 mL) and 10N aqueous sodium hydroxide(6.5 mL) was stirred at ambient temperature for 18 h and then at 60° C. for 3 h. The mixture was diluted with water and acidified with concentrated hydrochloric acid, extracted with ethyl acetate and the extract was washed with water dried and evaporated to dryness. The residue was purified by flash chromatography eluting with increasingly polar mixtures of ethyl acetate and hexane to give the product (3.0 g),(m/e 186, MH−).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.CS(C)=[O:16].[OH-].[Na+].Cl>O>[F:8][C:6]1[CH:5]=[C:4]([O:9][CH3:10])[C:3]([N+:11]([O-:13])=[O:12])=[C:2]([OH:16])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)OC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting
TEMPERATURE
Type
TEMPERATURE
Details
with increasingly polar mixtures of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C(=C(C1)O)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.